molecular formula C21H24I4N2O4 B13826421 Thyroxine Aminohexyl Ether Dihydrochloride

Thyroxine Aminohexyl Ether Dihydrochloride

Cat. No.: B13826421
M. Wt: 876.0 g/mol
InChI Key: CATJTSSIYXYNSR-SFHVURJKSA-N
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Description

Thyroxine Aminohexyl Ether Dihydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular formula of C21H26Cl2I4N2O4 and a molecular weight of 948.97 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thyroxine Aminohexyl Ether Dihydrochloride involves multiple steps, including the iodination of tyrosine residues and subsequent etherification. The specific reaction conditions and reagents used in these steps are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Thyroxine Aminohexyl Ether Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction could produce deiodinated compounds .

Scientific Research Applications

Thyroxine Aminohexyl Ether Dihydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in synthetic chemistry for the preparation of iodinated compounds.

    Biology: It is employed in studies involving thyroid hormone analogs and their effects on cellular processes.

    Medicine: Research involving this compound contributes to understanding thyroid hormone functions and potential therapeutic applications.

    Industry: It is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Thyroxine Aminohexyl Ether Dihydrochloride exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors, influencing gene expression and metabolic processes. The molecular targets include various thyroid hormone receptors and pathways involved in metabolism and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thyroxine Aminohexyl Ether Dihydrochloride is unique due to its specific structure, which allows it to be used in specialized research applications. Its iodinated nature and ether linkage provide distinct properties compared to other thyroid hormone analogs .

Properties

Molecular Formula

C21H24I4N2O4

Molecular Weight

876.0 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-(6-aminohexoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C21H24I4N2O4/c22-14-7-12(9-18(27)21(28)29)8-15(23)20(14)31-13-10-16(24)19(17(25)11-13)30-6-4-2-1-3-5-26/h7-8,10-11,18H,1-6,9,26-27H2,(H,28,29)/t18-/m0/s1

InChI Key

CATJTSSIYXYNSR-SFHVURJKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)CC(C(=O)O)N

Origin of Product

United States

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